4-Oxo-isotretinoin
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Overview
Description
Isotretinoin is widely known for its effectiveness in treating severe acne and other dermatological conditions . The compound plays a significant role in the pharmacokinetics and therapeutic effects of isotretinoin.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-isotretinoin is primarily synthesized through the oxidation of isotretinoin. The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the conversion of isotretinoin to its 4-oxo form . The reaction typically employs reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-isotretinoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 4-oxo-all-trans-retinoic acid.
Reduction: Reduction reactions can convert this compound back to isotretinoin or other retinoid derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.
Major Products Formed:
4-Oxo-all-trans-retinoic acid: Formed through further oxidation.
Isotretinoin: Formed through reduction reactions.
Scientific Research Applications
4-Oxo-isotretinoin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other retinoid derivatives.
Biology: Studied for its effects on cellular differentiation and proliferation.
Industry: Utilized in the formulation of pharmaceutical products and as a quality control standard in the production of isotretinoin-based medications.
Mechanism of Action
4-Oxo-isotretinoin exerts its effects by interacting with nuclear receptors, particularly retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis . The compound’s ability to modulate these pathways underlies its therapeutic effects in treating acne and other conditions.
Comparison with Similar Compounds
Isotretinoin (13-cis-retinoic acid): The parent compound of 4-oxo-isotretinoin, widely used in acne treatment.
All-trans-retinoic acid (tretinoin): Another retinoid with similar therapeutic effects but different pharmacokinetic properties.
Alitretinoin (9-cis-retinoic acid): Used in the treatment of chronic hand eczema and other conditions.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a major active metabolite of isotretinoin. Its distinct pharmacokinetic profile and ability to interact with nuclear receptors make it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C20H26O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13? |
InChI Key |
GGCUJPCCTQNTJF-IPLAXSRNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=CC(=O)O)C)C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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